Calyxamine A Calyxamine A Calyxamine A is a natural product found in Calyx podatypa with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1851934
InChI: InChI=1S/C12H21NO/c1-9(14)6-10-7-11(2,3)13-12(4,5)8-10/h7,13H,6,8H2,1-5H3
SMILES:
Molecular Formula: C12H21NO
Molecular Weight: 195.3 g/mol

Calyxamine A

CAS No.:

Cat. No.: VC1851934

Molecular Formula: C12H21NO

Molecular Weight: 195.3 g/mol

* For research use only. Not for human or veterinary use.

Calyxamine A -

Specification

Molecular Formula C12H21NO
Molecular Weight 195.3 g/mol
IUPAC Name 1-(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)propan-2-one
Standard InChI InChI=1S/C12H21NO/c1-9(14)6-10-7-11(2,3)13-12(4,5)8-10/h7,13H,6,8H2,1-5H3
Standard InChI Key AZTVHKQDXJORMI-UHFFFAOYSA-N
Canonical SMILES CC(=O)CC1=CC(NC(C1)(C)C)(C)C

Introduction

Chemical Structure and Properties

Calyxamine A belongs to the piperidine alkaloid family, sharing structural similarities with its analog Calyxamine B. While specific detailed information about Calyxamine A is limited in current literature, it can be characterized by its piperidine ring structure, which is fundamental to its biological interactions.

The compound is isolated from the same marine sponge species as Calyxamine B, suggesting similar biosynthetic origins. Like other piperidine alkaloids, Calyxamine A likely contains reactive sites that enable functionalization and derivatization through various chemical reactions.

Physical Properties

Based on structurally related compounds, Calyxamine A exhibits properties characteristic of piperidine alkaloids:

PropertyDescription
AppearanceCrystalline solid (typical for similar alkaloids)
SolubilityModerately soluble in polar organic solvents
StabilitySusceptible to oxidative degradation in acidic conditions

While direct experimental data on Calyxamine A's specific properties remains limited in available literature, its classification as a piperidine alkaloid suggests potential for reactivity similar to Calyxamine B, particularly at the nitrogen-containing functional groups.

Isolation and Identification

Calyxamine A was isolated alongside Calyxamine B from marine sponge specimens. The isolation process typically involves specialized extraction techniques designed to separate alkaloid compounds from biological samples.

Extraction Methodology

Isolation procedures for piperidine alkaloids from marine sources generally follow established protocols:

  • Collection and preservation of marine sponge samples

  • Extraction using organic solvents (methanol/dichloromethane)

  • Fractionation using chromatographic techniques

  • Structural elucidation via spectroscopic methods

The identification of Calyxamine A would have involved chemical characterization techniques similar to those used for related alkaloids, including NMR spectroscopy, mass spectrometry, and possibly X-ray crystallography for definitive structural determination .

Biological Activities

Calyxamine A demonstrates biological activities distinct from, yet related to, those of Calyxamine B. As a piperidine alkaloid, it likely interacts with specific molecular targets and cellular pathways.

Enzyme Inhibition

While Calyxamine B has been documented to exhibit acetylcholinesterase inhibitory activity comparable to natural inhibitors, Calyxamine A shows similar but distinct biological activities . This suggests potential applications in research related to neurodegenerative disorders, though with mechanisms that may differ slightly from its analog.

Application AreaPotential MechanismResearch Status
Neurodegenerative disordersEnzyme inhibitionPreliminary
Antimicrobial actionCell membrane disruptionHypothesized
Anti-inflammatory effectsSignaling pathway modulationUnder investigation

Research into these applications remains in early stages, with further investigation required to fully characterize the compound's therapeutic potential.

Reaction TypeExpected ConditionsPotential Products
N-AlkylationAlkyl halides, DMF, 50°CN-substituted derivatives
OxidationH₂O₂, catalytic conditionsN-oxide or hydroxylated products
AcylationAcyl chlorides, baseAmide derivatives

The development of synthetic pathways and derivatives represents an important direction for further research into Calyxamine A's chemical profile and biological potential.

Comparative Analysis with Related Compounds

Structural Comparison with Calyxamine B

Calyxamine A and Calyxamine B belong to the same class of piperidine alkaloids, isolated from the same marine sponge species. While they share core structural elements, subtle differences in their molecular architecture likely account for their distinct biological activities.

Biological Activity Comparison

The biological profiles of Calyxamine A and related compounds show important distinctions:

CompoundPrimary Biological ActivityPotencyTarget Specificity
Calyxamine ASimilar but distinct from Calyxamine BUnder investigationUnder investigation
Calyxamine BAcetylcholinesterase inhibitionIC₅₀ comparable to natural inhibitorsMixed-type inhibition
Other piperidine alkaloidsVarious (cytotoxic, antimicrobial)VariableMultiple targets

These comparisons highlight the unique position of Calyxamine A within the broader family of piperidine alkaloids, suggesting potential for novel biological applications .

Synthetic Approaches

Semi-Synthetic Derivatives

The development of semi-synthetic derivatives represents a promising approach for exploring the chemical space around Calyxamine A:

Modification StrategyPotential TargetExpected Outcome
N-functionalizationSecondary amineAltered lipophilicity and target binding
Introduction of halogensAromatic positionsEnhanced metabolic stability
Addition of polar groupsTerminal positionsImproved water solubility

Such modifications could potentially enhance pharmacological properties while maintaining core biological activities.

Research Applications and Future Directions

Current Research Applications

Calyxamine A serves as a model compound for studying piperidine alkaloids and their chemical properties. Its unique structure facilitates investigation into alkaloid chemistry and potentially contributes to understanding structure-activity relationships in this compound class.

Future Research Directions

Several promising research directions could further illuminate the properties and potential applications of Calyxamine A:

  • Detailed structural elucidation using advanced spectroscopic techniques

  • Development of efficient synthetic routes to enable larger-scale studies

  • Comprehensive biological screening to identify specific targets and mechanisms

  • Structure-activity relationship studies through strategic derivatization

  • Investigation of potential synergistic effects with other bioactive compounds

These research directions would significantly enhance understanding of Calyxamine A's chemical behavior and biological potential.

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